N-Piperidin-4-ylbutane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-4-ylbutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-2-3-8-14(12,13)11-9-4-6-10-7-5-9/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHOJCTNQQHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for N Piperidin 4 Ylbutane 1 Sulfonamide and Analogues
Primary Sulfonamide Synthesis Methodologies
The formation of the sulfonamide group is a cornerstone in the synthesis of N-Piperidin-4-ylbutane-1-sulfonamide. Several key methods are employed for this purpose, each with its own set of advantages and applications.
Amination of Sulfonyl Chlorides
The reaction between a sulfonyl chloride and an amine is a fundamental and widely used method for constructing sulfonamides. nih.gov This approach is characterized by its straightforward nature. The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.
Difficulties in sulfonamide synthesis often arise not from the amination reaction itself, but from the preparation of the sulfonyl chloride precursors. nih.gov Traditional methods for synthesizing arylsulfonyl chlorides include electrophilic aromatic substitution with chlorosulfonic acid and the oxidative chlorination of organosulfur compounds. nih.gov However, these methods can suffer from limitations such as harsh acidic conditions and the use of hazardous reagents. nih.gov
More contemporary approaches have focused on milder and more versatile methods for preparing sulfonyl chlorides. For instance, palladium-catalyzed chlorosulfonylation of arylboronic acids allows for the synthesis of arylsulfonyl chlorides under mild conditions with good functional group tolerance. nih.gov In some cases, the sulfonyl chloride intermediate can be directly converted to the sulfonamide in a one-pot reaction by adding an amine to the crude reaction mixture. nih.govacs.org
A recently developed strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic acids to generate sulfonyl chlorides, which can then undergo one-pot amination to form the corresponding sulfonamides. acs.orgprinceton.edu This method avoids the need for pre-functionalized starting materials. acs.orgprinceton.edu
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Arylboronic Acid, Sulfuryl Chloride | Palladium Catalyst | Anhydrous acetone, Na2CO3 | Arylsulfonyl Chloride | Varies | nih.gov |
| Aryl Carboxylic Acid, SO2 | Copper Catalyst, Selectfluor | MeCN, 365 nm LEDs, 12 h | Arylsulfonyl Fluoride | Varies | acs.org |
| Thiol, N-chlorosuccinimide (NCS) | Tetrabutylammonium chloride, Water | Room Temperature | Sulfonyl Chloride | Good | organic-chemistry.org |
Catalytic α-Amination Approaches
Catalytic α-amination offers an alternative route to sulfonamides, often providing access to specific structural motifs. These methods can involve the direct introduction of a nitrogen-containing group at the α-position of a suitable precursor.
For example, the direct α-amination of β-dicarbonyl compounds can be achieved using an aminating reagent like p-toluenesulfonamide (B41071) (TsNH2) in the presence of an oxidant such as iodosobenzene (B1197198) (PhIO) and a catalytic amount of a metal salt like perchlorate (B79767) zinc hexahydrate. organic-chemistry.org This reaction proceeds at room temperature and provides the corresponding α-N-tosylamido β-dicarbonyl compounds in very good yields. organic-chemistry.org
Nickel-catalyzed asymmetric reductive amination of poorly nucleophilic sulfonamides with ketones has also been developed. nih.gov This method utilizes formic acid as a safe alternative to high-pressure hydrogen gas and allows for the synthesis of chiral sulfonamides with excellent enantiomeric excess. nih.gov Furthermore, photosensitized nickel catalysis has been employed for the C-N bond formation between sulfonamides and aryl halides, providing a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu
| Substrates | Catalyst/Reagents | Key Features | Reference |
| β-Dicarbonyl Compounds, p-Toluenesulfonamide | Iodosobenzene, Perchlorate Zinc Hexahydrate | Direct α-amination at room temperature | organic-chemistry.org |
| Ketones, Sulfonamides | Nickel Catalyst, Titanium Alkoxide, Formic Acid | Asymmetric reductive amination, high enantiomeric excess | nih.gov |
| Aryl Halides, Sulfonamides | Photosensitized Nickel Catalyst | Broad scope for N-aryl and N-heteroaryl sulfonamides | princeton.edu |
N-Alkylation Reactions for Sulfonamide Derivatives
N-alkylation of a primary sulfonamide is a key step to introduce the piperidine (B6355638) moiety in the synthesis of this compound. This transformation can be achieved through various methods.
A common approach involves the reaction of a sulfonamide with an alkyl halide. tandfonline.com To overcome issues like slow reaction rates and the use of high-boiling solvents, methods utilizing anion exchange resins to support the sulfonamide have been developed, leading to high yields of mono-N-alkylated products. tandfonline.com
The use of alcohols as alkylating agents in the presence of a catalyst offers a greener alternative. organic-chemistry.orgrsc.org For example, a water-soluble iridium complex can catalyze the N-alkylation of sulfonamides with alcohols in water under microwave irradiation. rsc.org Another approach employs trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to facilitate the N-alkylation of sulfonamides with alcohols under mild conditions. oup.com
Furthermore, intermolecular alkylation of sulfonamides with trichloroacetimidates can occur under thermal conditions in refluxing toluene (B28343) without the need for additives. nih.gov This method is particularly effective for unsubstituted sulfonamides. nih.gov
| Alkylating Agent | Catalyst/Reagent | Conditions | Key Features | Reference |
| Alkyl Halides | Anion Exchange Resin | Alcoholic Medium | High yields of mono-N-alkylated products | tandfonline.com |
| Alcohols | Water-soluble Iridium Complex | Water, Microwave Irradiation | Green chemistry approach | rsc.org |
| Alcohols | Trifluoromethanesulfonic Anhydride (Tf2O) | Toluene, 120°C | Mild reaction conditions | oup.com |
| Trichloroacetimidates | - | Refluxing Toluene | No additives required | nih.gov |
Synthetic Pathways to the Piperidin-4-yl Substructure
The piperidine ring is a prevalent structural motif in many pharmaceuticals, and its synthesis is a critical aspect of preparing this compound. nih.govnih.gov
Mannich-type Reactions for Piperidin-4-ones
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and is frequently employed to construct the piperidin-4-one core. nih.govacs.orgnih.gov This one-pot, three-component condensation typically involves an amine, an aldehyde, and a ketone containing at least one α-hydrogen. nih.govresearchgate.net
For the synthesis of 2,6-diaryl-3-methyl-4-piperidones, for instance, a condensation reaction of ethyl-methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) is utilized. nih.gov The resulting piperidin-4-ones can then be further functionalized. The use of a palladium complex as a water-tolerant, reusable Lewis acid catalyst has been shown to facilitate the modified Mannich multi-component condensation under mild conditions. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Ethyl-methyl ketone, Aromatic aldehydes, Ammonium acetate | Condensation | 2,6-Diaryl-3-methyl-4-piperidones | nih.gov |
| Ketones, Aromatic aldehydes, Ammonium acetate | Dichloro(cyclooctadiene)palladium(II) complex | Substituted piperidin-4-ones | researchgate.net |
Stereoselective Syntheses of Piperidine Rings
The stereochemistry of the piperidine ring can be critical for the biological activity of piperidine-containing compounds. google.com Consequently, numerous stereoselective synthetic methods have been developed.
Stereodivergent synthesis allows for the creation of multiple stereoisomers from a common precursor. For example, a 2,3,5,6-tetrasubstituted piperidine ring system has been synthesized through a sequential stereocontrolled Michael-type conjugate addition reaction. elsevierpure.com
Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been used for the site-selective and stereoselective functionalization of piperidines at various positions. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the amine protecting group. nih.gov
Furthermore, chiral piperidines can undergo regio- and stereoselective ring-opening reactions, such as the von Braun reaction with cyanogen (B1215507) bromide, to yield uniquely substituted acyclic amine derivatives with multiple chiral centers. acs.org Ring expansion strategies have also been employed to prepare diastereomerically pure azepane derivatives from piperidines with excellent stereoselectivity. rsc.org
| Method | Key Features | Resulting Structure | Reference |
| Sequential Michael-type conjugate addition | Stereodivergent synthesis | 2,3,5,6-tetrasubstituted piperidine | elsevierpure.com |
| Rhodium-catalyzed C-H insertion/cyclopropanation | Site- and stereoselective functionalization | Substituted piperidines | nih.gov |
| von Braun Ring Opening | Regio- and stereoselective cleavage | Acyclic amine derivatives | acs.org |
| Piperidine Ring Expansion | Diastereomerically pure products | Azepane derivatives | rsc.org |
Conjugation Methods for this compound Synthesis
The principal approach to synthesizing this compound involves the formation of a stable sulfonamide bond between a piperidin-4-yl core and a butane-1-sulfonyl group. This is typically achieved through a convergent synthesis where the two key fragments are prepared separately and then joined.
Formation of the Sulfonamide Linkage to Piperidin-4-yl
The formation of the sulfonamide linkage is most commonly accomplished via the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound synthesis, this involves the reaction of 4-aminopiperidine (B84694) or a protected version thereof with butane-1-sulfonyl chloride.
A common strategy employs a protecting group on the piperidine nitrogen to prevent side reactions, such as the formation of N,N-disubstituted sulfonamides. The tert-butyloxycarbonyl (Boc) group is frequently utilized for this purpose due to its stability under various reaction conditions and its straightforward removal. The synthesis typically begins with the reaction of commercially available N-Boc-4-aminopiperidine with butane-1-sulfonyl chloride. sigmaaldrich.com This reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
The resulting N-Boc-protected intermediate is then subjected to a deprotection step to yield the final this compound. The removal of the Boc group is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an appropriate solvent like dioxane or ethanol. peptide.comjgtps.com
Table 1: Representative Conditions for Sulfonamide Formation with Piperidine Derivatives
| Amine Reactant | Sulfonyl Chloride | Solvent | Base | Temperature | Yield |
| N-Boc-4-aminopiperidine | Butane-1-sulfonyl chloride | Dichloromethane | Triethylamine | Room Temperature | High |
| 4-(Aminomethyl)piperidine | Benzenesulfonyl chloride | Tetrahydrofuran | Diisopropylethylamine | 0 °C to Room Temp. | Good |
| Piperazine | Methane sulfonyl chloride | Dichloromethane | Triethylamine | 0 °C | >90% |
| Ethyl isonipecotate | 4-Sulfamoylbenzoyl chloride | Acetonitrile | EDCI/HOBt | Room Temperature | 77% nih.gov |
This table presents generalized and representative conditions based on common laboratory practices for sulfonamide synthesis. Yields are qualitative unless a specific literature source is cited.
Assembly of the Butane-1-sulfonamide Chain
The butane-1-sulfonamide chain is typically introduced using a pre-functionalized reagent, most commonly butane-1-sulfonyl chloride. sigmaaldrich.com This reagent is commercially available and highly reactive towards nucleophiles like amines. The synthesis of butane-1-sulfonyl chloride itself can be achieved through various methods, including the oxidative chlorination of butane-1-thiol or its derivatives. One patented method describes the reaction of thiophane with chlorine and water to produce 4-chlorobutane-1-sulfonyl chloride, a related and useful intermediate. google.com
The direct use of butane-1-sulfonyl chloride is the most straightforward method for introducing the desired chain in a laboratory setting. Its reaction with the piperidine nitrogen of a suitably protected 4-aminopiperidine derivative provides the carbon-sulfur bond and the sulfonamide functionality in a single step.
Design and Synthesis of Novel this compound Derivatives
The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced biological activities. Modifications can be introduced at several positions, primarily on the piperidine nitrogen and by varying the alkyl or aryl group of the sulfonamide moiety.
The synthesis of such derivatives often follows a similar synthetic logic as described above. For instance, a variety of sulfonyl chlorides can be reacted with a common piperidine intermediate to generate a library of analogs with different substituents on the sulfur atom. Conversely, a single sulfonyl chloride can be reacted with a range of substituted piperidines.
Research into related structures has shown that the nature of the substituents can significantly influence the biological properties of the molecule. For example, in a series of novel sulfonamide derivatives containing a piperidine moiety, different alkyl and aryl groups were introduced, and their biological activities were evaluated. nih.gov The synthesis of these analogs often involves multi-step sequences, including protection, coupling, and deprotection steps, to build molecular complexity. nih.gov
The piperidine ring itself can be part of a more complex heterocyclic system, or it can be further functionalized. For example, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their antimicrobial activity. sigmaaldrich.com The synthesis of these compounds involved the N-sulfonation of a piperidine-containing intermediate with various sulfonyl chlorides in the presence of a base. sigmaaldrich.com
The exploration of novel derivatives is a continuous effort in drug discovery, and the this compound scaffold provides a promising starting point for the development of new therapeutic agents.
Advanced Spectroscopic and Structural Characterization of N Piperidin 4 Ylbutane 1 Sulfonamide
High-Resolution Spectroscopic Analyses
Spectroscopic methods are instrumental in determining the molecular structure of compounds. For N-Piperidin-4-ylbutane-1-sulfonamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy offers a complete picture of its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. Although specific spectral data for this compound is not publicly available, the expected chemical shifts can be predicted based on data from analogous structures, such as N-substituted sulfonamides and 4-substituted piperidines. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the piperidine (B6355638) ring and the butane-1-sulfonamide moiety. The sulfonamide N-H proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H) would likely appear as multiplets. The proton at the C4 position of the piperidine ring, being attached to the sulfonamide nitrogen, would also present as a multiplet. The butyl chain protons would exhibit characteristic multiplets, with the protons alpha to the sulfonyl group appearing at a higher chemical shift due to the electron-withdrawing nature of the SO₂ group.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbons of the piperidine ring are expected to resonate in the aliphatic region. The carbon atom C4, bonded to the nitrogen of the sulfonamide, would be shifted downfield compared to the other piperidine carbons. The carbons of the butyl group would also be found in the aliphatic region, with the carbon atom alpha to the sulfonyl group showing the largest downfield shift within the chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Piperidin-4-ylbutane-1-sulfonamide based on Analogous Compounds
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Butyl CH₃ | 0.8 - 1.0 (t) | 13 - 15 |
| Butyl CH₂ (γ) | 1.3 - 1.5 (m) | 21 - 23 |
| Butyl CH₂ (β) | 1.7 - 1.9 (m) | 25 - 27 |
| Butyl CH₂ (α) | 2.9 - 3.1 (t) | 50 - 55 |
| Piperidine CH (C4) | 3.3 - 3.6 (m) | 48 - 52 |
| Piperidine CH₂ (C3, C5) | 1.5 - 1.7 (m) | 30 - 35 |
| Piperidine CH₂ (C2, C6) | 2.6 - 2.8 (m) and 3.0 - 3.2 (m) | 44 - 48 |
| Piperidine NH | Solvent Dependent | - |
| Sulfonamide NH | Solvent Dependent | - |
Note: Predicted values are based on data from similar N-alkylsulfonamides and 4-substituted piperidine derivatives. Actual values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands. libretexts.orgnist.gov The N-H stretching vibration of the secondary sulfonamide and the piperidine N-H would likely appear in the region of 3200-3400 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are anticipated to be strong and appear around 1330-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net The spectrum would also show C-H stretching vibrations for the aliphatic butyl chain and piperidine ring just below 3000 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Bands for N-Piperidin-4-ylbutane-1-sulfonamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Sulfonamide & Piperidine) | Stretching | 3200 - 3400 | Medium-Strong |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium-Strong |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1315 | Strong |
| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 | Strong |
| C-N (Piperidine) | Stretching | 1100 - 1200 | Medium |
| S-N (Sulfonamide) | Stretching | 900 - 950 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern is expected to be influenced by the structure of the piperidine ring and the sulfonamide group. nist.govscielo.br
A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. nih.gov Another characteristic fragmentation is the loss of the SO₂ group. nih.gov The piperidine ring can undergo cleavage, leading to the formation of various fragment ions. For instance, cleavage of the piperidine ring can result in the loss of alkyl fragments. scielo.br
Table 3: Plausible Mass Spectrometry Fragmentation for N-Piperidin-4-ylbutane-1-sulfonamide
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| M⁺ | [C₉H₂₀N₂O₂S]⁺ | Molecular Ion |
| M - 64 | [C₉H₂₀N₂]⁺ | Loss of SO₂ |
| M - C₄H₉ | [C₅H₁₁N₂O₂S]⁺ | Loss of butyl radical |
| [Piperidin-4-yl-amine]⁺ derived ion | [C₅H₁₁N₂]⁺ | Cleavage of the S-N bond |
| Piperidine ring fragments | e.g., [C₅H₁₀N]⁺ | Ring opening and subsequent fragmentation |
X-ray Crystallography and Solid-State Structural Determination
While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of a compound in its solid state.
Single-Crystal X-ray Diffraction of this compound and its Analogues
A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and conformational details. Although a crystal structure for the specific title compound is not reported, data from analogous N-alkylsulfonamides, such as N-allyl-4-methylbenzenesulfonamide, can provide insights into the expected solid-state structure. nih.govnih.govgvsu.edu
In the solid state, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The butane-1-sulfonamide substituent at the C4 position could be either in an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. The geometry around the sulfur atom in the sulfonamide group is predicted to be tetrahedral. nsf.gov Intermolecular hydrogen bonding involving the sulfonamide N-H and the oxygen atoms of the sulfonyl group, as well as the piperidine N-H, would likely play a significant role in the crystal packing. nih.gov
Table 4: Expected Crystallographic Parameters for N-Piperidin-4-ylbutane-1-sulfonamide Based on Analogues
| Parameter | Expected Value | Reference/Analogue |
| Piperidine Conformation | Chair | General principle |
| Substituent on Piperidine | Equatorial (preferred) | General principle |
| S=O Bond Length | ~1.43 Å | N-allyl-4-methylbenzenesulfonamide nih.gov |
| S-N Bond Length | ~1.62 Å | N-allyl-4-methylbenzenesulfonamide nih.gov |
| O-S-O Bond Angle | ~119° | N-allyl-4-methylbenzenesulfonamide nih.gov |
| Crystal Packing | Hydrogen bonding network | N-allyl-4-methylbenzenesulfonamide nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state architecture of sulfonamide-containing compounds is predominantly governed by a network of intermolecular hydrogen bonds. nih.gov In the crystal lattice of this compound, the molecular packing is driven by strong hydrogen-bonding interactions involving the sulfonamide and piperidine moieties. The sulfonamide group is a versatile hydrogen bond donor (the N-H proton) and acceptor (the two sulfonyl oxygens), leading to robust and predictable supramolecular synthons. nih.govresearchgate.net
The primary interaction is the N−H···O=S hydrogen bond, where the acidic proton of the sulfonamide nitrogen forms a strong bond with a sulfonyl oxygen atom of an adjacent molecule. nih.gov These interactions are a driving force in the crystal packing of many sulfonamides, often leading to the formation of well-defined patterns such as dimers, chains, or sheets. nih.govacs.org Kikkawa et al. have classified the intermolecular hydrogen-bonding patterns of aromatic sulfonamides into four main types: dimeric, zigzag, helical, and straight, all of which retain the synclinal conformation of the sulfonamide group. acs.org
| Interaction Type | Donor (D) - Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Reference |
|---|---|---|---|---|
| Strong H-Bond | N-H···O=S | 2.8 - 3.2 | 150 - 180 | nih.govresearchgate.net |
| Weak H-Bond | C-H···O=S | 3.2 - 3.5 | 130 - 160 | nih.gov |
| Strong H-Bond | N-H···N (piperidine/quinoline) | ~3.0 | ~165 | researchgate.net |
Conformational Analysis of the Piperidine Ring and Butane (B89635) Chain
Ring Conformation of the Piperidin-4-yl Moiety (Chair, Boat Forms)
The six-membered piperidine ring is conformationally flexible, but it overwhelmingly favors a chair conformation to minimize angular and torsional strain. nih.govnih.gov This is the most stable arrangement for piperidine and its derivatives, including this compound. nih.govnih.gov In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, which reduces steric repulsion.
For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The large butane-1-sulfonamide group at the C4 position will strongly prefer the equatorial orientation. This preference minimizes unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C2 and C6 positions of the piperidine ring, a significant source of steric strain. niscpr.res.in
While the chair form is predominant, other higher-energy conformations such as the twist-boat and boat forms exist in equilibrium. ias.ac.in The twist-boat conformation is generally the next most stable after the chair. However, the energy barrier to convert from the chair form is significant, and these alternative conformations are typically populated only under specific circumstances, such as in the presence of bulky substituents that introduce severe steric strain in the chair form or through interactions within a protein binding pocket. ias.ac.innih.gov For this compound, the chair conformation with an equatorial substituent is the expected ground-state structure. nih.govniscpr.res.in
| Conformation | Relative Energy (kcal/mol) | Key Destabilizing Interactions | Reference |
|---|---|---|---|
| Chair | 0 (most stable) | None (minimized strain) | ias.ac.in |
| Twist-Boat | ~5-6 | Torsional strain, some steric hindrance | nih.gov |
| Boat | ~6-7 | "Flagpole" steric interactions, eclipsed bonds | ias.ac.in |
Rotational Isomerism and Preferred Conformations of the Butane-1-sulfonamide Chain
The butane-1-sulfonamide side chain possesses multiple rotatable single bonds (C-C, C-S, S-N), giving rise to a variety of possible conformations (rotational isomers or rotamers). testbook.com The conformation of the butane portion is governed by rotation around its C-C single bonds. The most stable arrangements are the staggered conformations, specifically the anti and gauche forms, which minimize torsional strain. byjus.com The anti conformer, where the carbon backbone is fully extended (dihedral angle of 180°), is the most stable due to the absence of steric hindrance between the ends of the chain. byjus.com The gauche conformer (dihedral angle of ~60°) is slightly higher in energy. The fully eclipsed conformation is the most unstable and acts as a rotational energy barrier. byjus.com Therefore, the butane chain in this compound is expected to preferentially adopt an extended, anti-like conformation.
Influence of Protonation State on Piperidine Conformation
The conformational landscape of the piperidine ring is significantly altered upon protonation of the nitrogen atom. Under acidic conditions, the nitrogen lone pair accepts a proton, forming a positively charged piperidinium (B107235) cation. This change introduces profound electrostatic and steric effects that can shift the conformational equilibrium. niscpr.res.in
For 4-substituted piperidines with polar substituents, protonation has been shown to stabilize the conformer where the substituent is in the axial position. nih.gov This effect, which can even reverse the usual equatorial preference, is attributed to favorable electrostatic interactions (e.g., dipole-charge interactions) between the polar group at C4 and the newly formed positive charge on the piperidinium nitrogen. nih.gov
Furthermore, the addition of a proton to the nitrogen creates a new axial N-H bond (in the chair conformation). This bond can introduce new steric clashes. Specifically, the axial N-H bond experiences 1,3-diaxial interactions with the axial protons at C3 and C5 of the piperidine ring. niscpr.res.in This repulsion can influence the ring's geometry, potentially causing slight flattening, and leads to a noticeable downfield shift of the axial protons in ¹H NMR spectra. niscpr.res.in Thus, the protonation state is a critical variable that directly impacts the preferred three-dimensional structure of this compound.
| Substituent (R) at C4 | ΔG° (Axial - Equatorial) in Free Base (kcal/mol) | ΔG° (Axial - Equatorial) in Piperidinium Salt (kcal/mol) | Change upon Protonation (kcal/mol) | Reference |
|---|---|---|---|---|
| F | +0.25 | -0.55 | -0.80 | nih.gov |
| OH | +0.42 | -0.26 | -0.68 | nih.gov |
| CO₂Et | +1.15 | +0.41 | -0.74 | nih.gov |
| Phenyl | +2.87 | +2.87 | 0.00 | nih.gov |
*A positive ΔG° indicates a preference for the equatorial conformer. A negative value indicates a preference for the axial conformer. The data illustrates a consistent stabilization of the axial conformer for polar substituents upon protonation.
Computational Chemistry and Molecular Modeling for N Piperidin 4 Ylbutane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict a stable molecular structure and its reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For piperidine-derived sulfonamides, DFT calculations, often using functionals like M06-2X with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. colab.wsresearchgate.net This process determines the lowest energy, most stable three-dimensional conformation of the molecule.
Once the geometry is optimized, the same level of theory can be used to predict vibrational frequencies. These theoretical frequencies correspond to the stretching and bending of chemical bonds and can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) spectroscopy. Studies on related sulfonamide derivatives have shown that the calculated vibrational energies are in excellent agreement with experimental frequencies, validating the accuracy of the computational model. researchgate.net This predictive power is essential for confirming the structure of newly synthesized compounds. DFT calculations are also used to support spectroscopic data in elucidating the structure of more complex systems, such as zinc-bound sulfonamide drugs. mdpi.com
Table 1: Representative DFT-Calculated Parameters for Sulfonamide Derivatives Note: This table is illustrative of typical data obtained for related sulfonamide compounds from computational studies.
| Computational Parameter | Description | Typical Finding for Related Compounds |
|---|---|---|
| Optimized Geometry | The most stable 3D structure of the molecule. | The sulfonamide group and piperidine (B6355638) ring adopt specific orientations to minimize steric hindrance. |
| Vibrational Frequencies | Predicted IR absorption bands for functional groups. | Calculated frequencies for S=O and N-H stretches align closely with experimental FT-IR spectra. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller energy gap can indicate higher chemical reactivity. colab.ws |
| Mulliken Atomic Charges | Distribution of electron charge across the atoms. | The oxygen and nitrogen atoms of the sulfonamide group typically carry a negative charge, indicating their role as potential hydrogen bond acceptors or metal coordinators. |
Quantum chemical methods are critical for quantifying the non-covalent interactions that govern molecular recognition. Natural Bond Orbital (NBO) analysis, a technique often performed following DFT calculations, investigates intramolecular and intermolecular interactions, such as charge transfer and hydrogen bonding. researchgate.net NBO analysis provides information on "energies of stabilization," which quantify the strength of interactions between electron donors (like lone pairs) and electron acceptors (like antibonding orbitals), revealing the molecule's internal electronic stability. researchgate.net
Molecular Docking and Dynamics Simulations for Target Interactions
While quantum chemistry describes the molecule itself, molecular docking and dynamics simulations are used to predict how the molecule interacts with specific biological targets, such as proteins and enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For sulfonamide-based compounds, a common and well-studied target is the metalloenzyme family of carbonic anhydrases (CAs). nih.govnih.gov Docking studies on similar piperidine sulfonamides have been performed using software like GOLD or AutoDock to place the ligand into the active site of various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII). nih.govunica.itresearchgate.net
The output of a docking simulation includes a predicted binding pose and a scoring function, which estimates the binding affinity in units such as kcal/mol. For example, docking studies of novel piperidine pentanamide-derived sulfonamides against an insulin-inhibiting protein receptor yielded binding affinities in the range of -6.6 to -6.9 kcal/mol. researchgate.net These scores help to rank potential drug candidates and prioritize them for synthesis and biological testing. nih.gov
Table 2: Examples of Molecular Docking Results for Piperidine Sulfonamide Analogs
| Compound Class | Protein Target | Docking Score (Binding Affinity) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase II (hCA II) | Not specified, but strong interaction noted | Thr199 | nih.gov |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase IX (hCA IX) | Not specified, but strong interaction noted | Thr199, Leu198, Val121 | nih.gov |
| Piperidine pentanamide-derived sulfonamides | Insulin Inhibiting Protein Receptor (7m17) | -6.6 to -6.9 kcal/mol | Not specified | researchgate.net |
Docking poses provide a detailed, atom-level view of the interactions between the ligand and the protein. The sulfonamide moiety (R-SO₂NH₂) is a classic zinc-binding group, or "pharmacophore," known to be essential for the inhibition of zinc-containing enzymes like carbonic anhydrases. mdpi.comnih.gov Docking studies consistently show the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion located deep within the CA active site. nih.gov This primary interaction is further stabilized by a network of hydrogen bonds, typically involving the backbone and side chain of a highly conserved threonine residue (Thr199). nih.gov
The rest of the molecule, often called the "tail," plays a crucial role in determining binding affinity and, importantly, selectivity between different enzyme isoforms. In N-Piperidin-4-ylbutane-1-sulfonamide, the piperidine ring and the butane (B89635) chain constitute this tail. The "tail approach" in drug design involves modifying this part of the scaffold to optimize interactions with residues in the middle and outer regions of the active site, which vary more between isoforms. nih.gov This can lead to the development of inhibitors that selectively target one isoform over others, which is critical for avoiding off-target effects.
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations, often performed with force fields like AMBER, are used to assess the stability of the docked pose and to explore the conformational flexibility of both the ligand and the protein in a simulated aqueous environment. unica.itrsc.org
In Silico Approaches for Drug Discovery and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational and efficient approach to the design and optimization of new therapeutic agents. These in silico methods allow for the prediction of molecular properties, the simulation of interactions between a drug candidate and its biological target, and the virtual screening of large compound libraries to identify promising leads. In the context of this compound and its derivatives, computational approaches are crucial for exploring their therapeutic potential and guiding synthetic efforts toward compounds with improved efficacy and selectivity. Techniques such as Density Functional Theory (DFT) are employed to investigate the structural and electronic properties of sulfonamide molecules, providing insights into their reactivity and stability. sci-hub.seresearchgate.net Molecular dynamics (MD) simulations and molecular docking are used to study the interactions of these compounds with biological targets, such as enzymes or receptors, helping to elucidate their mechanism of action. sci-hub.seresearchgate.net
Virtual Screening and Lead Optimization based on the this compound Scaffold
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sci-hub.box This process can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the structure of known active compounds. The this compound scaffold, which combines the key structural features of a piperidine ring and a sulfonamide group, serves as a valuable starting point for discovering new drug candidates. mdpi.comresearchgate.net The piperidine moiety is a prevalent nitrogen-containing ring system in FDA-approved drugs, while the sulfonamide group is a well-established pharmacophore with a broad range of biological activities, including antibacterial and anticancer effects. mdpi.commdpi.com
In a typical virtual screening campaign, a library of compounds can be computationally "docked" into the active site of a target protein. nih.gov For instance, the piperidine-4-carboxamide scaffold has been successfully used in pharmacophore-assisted high-throughput virtual screening to identify novel inhibitors of secretory glutaminyl cyclase, a target in Alzheimer's disease. nih.gov Similarly, a structure-based virtual screening of 50,000 small molecules identified a piperidin-4-amine scaffold as a selective inhibitor of the NEDD8 activating enzyme (NAE), a target in cancer therapy. nih.gov
Lead optimization is the process of modifying a promising hit compound from a screening campaign to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For the this compound scaffold, optimization could involve modifying the butane chain, substituting the piperidine ring, or altering the sulfonamide group. Computational strategies like scaffold hopping can be employed to discover novel core structures by altering specific segments of a known active molecule, starting from a template. mdpi.com
The table below illustrates findings from virtual screening and lead optimization studies on compounds containing piperidine and sulfonamide scaffolds, highlighting the potential for identifying potent inhibitors for various biological targets.
| Target Enzyme | Screening Method | Scaffold Type | Key Findings | Reference |
| NEDD8 Activating Enzyme (NAE) | Structure-Based Virtual Screening | Piperidin-4-amine | Identification of a selective NAE inhibitor with anti-tumor activity. | nih.gov |
| Secretory Glutaminyl Cyclase (sQC) | Pharmacophore-Assisted Virtual Screening | Piperidine-4-carboxamide | Discovery of a novel sQC inhibitor (IC50 = 34 μM) as a candidate for Alzheimer's therapy. | nih.gov |
| Dihydropteroate (B1496061) Synthase (DHPS) | Molecular Docking | Sulfonamide with piperidine | Compound C4 showed a significantly higher binding score (7.89) compared to sulfadiazine (B1682646) (4.84), indicating potent antibacterial potential. | mdpi.com |
| Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Scaffold Hopping & Virtual Screening | Pyridin-2-one | Design of new inhibitors with improved predicted potency based on a known active compound. | mdpi.com |
Structure-Based Drug Design Principles Applied to Analogues
Structure-based drug design (SBDD) utilizes the 3D structural information of the biological target, typically a protein or nucleic acid, to design ligands that can bind to it with high affinity and selectivity. This approach is instrumental in understanding the molecular basis of ligand recognition and guiding the rational design of analogues of this compound. Molecular docking simulations are a cornerstone of SBDD, predicting the preferred orientation of a molecule when bound to a target and estimating the strength of the interaction. researchgate.net
For sulfonamide-based compounds, SBDD has been effectively applied. For example, docking studies of novel sulfonamide derivatives containing a piperidine moiety into the active site of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis, revealed crucial interactions. mdpi.com These studies confirmed that the sulfonamide portion interacts with the active site, disrupting the enzyme's function, which is a primary mechanism of action for this class of antibiotics. mdpi.com The binding modes identified through docking can explain the structure-activity relationships (SAR) observed in a series of compounds, where modifications to the molecular structure lead to changes in biological activity. researchgate.net
In the development of inhibitors for carbonic anhydrases (CAs), enzymes implicated in cancer, SBDD plays a pivotal role. mdpi.com Molecular docking of benzenesulfonamide (B165840) derivatives into different CA isoforms (I, II, IX, and XII) helps to understand the basis for selective inhibition. mdpi.com The sulfonamide group typically coordinates with the zinc ion in the active site, while other parts of the molecule, such as the piperidine ring and its substituents, form interactions with surrounding amino acid residues, conferring isoform selectivity. mdpi.com These computational insights allow for the design of analogues with enhanced potency and selectivity for tumor-associated CAs like CA IX and CA XII. researchgate.net
The data table below summarizes key findings from SBDD studies on analogues containing the core scaffolds of interest.
| Compound Class/Analogue | Target | SBDD Method | Key Insights from Study | Reference |
| Benzenesulfonamide-piperidine derivatives | Carbonic Anhydrase (CA) Isoforms | Molecular Docking | Elucidated binding modes and interactions confirming inhibition data, guiding design of selective CA IX and XII inhibitors. | mdpi.com |
| Sulfonamides with piperidine moiety | Dihydropteroate Synthase (XooDHPS) | Molecular Docking | Confirmed interaction with the target enzyme and helped explain the structure-activity relationship for antibacterial potency. | mdpi.comresearchgate.net |
| 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides | Insulin Inhibiting Protein Receptors | Molecular Docking | Compounds showed tight binding to amino acid residues with binding affinities up to -6.9 kcal/mol, suggesting potential as antidiabetic agents. | researchgate.net |
| Sulfonamide-Substituted Silatranes | N/A (Structural Study) | DFT Quantum Chemical Calculations | Investigated supramolecular structure and the effect of intermolecular interactions on bond strength. | mdpi.com |
Structure Activity Relationship Sar Studies of N Piperidin 4 Ylbutane 1 Sulfonamide Analogues
Modifications on the Butane-1-sulfonamide Chain
Alterations to the butane-1-sulfonamide portion of the molecule have demonstrated a significant influence on the activity of these compounds. Both the length of the alkyl chain and the nature of the substituents on the sulfonamide group are critical determinants of potency.
Research into the impact of the alkyl chain length in N-acyl-4-substituted piperidines has shown that a certain range of chain lengths is optimal for biological activity. Specifically, in a series of N-acyl-4-aminomethyl-N-methyl-N-(2-pyridyl)piperidine derivatives, the acyl chain length was varied. While not a direct analogue of the butane-1-sulfonamide, this provides insight into the spatial requirements of the binding pocket. Optimal activity was observed for acyl chains containing four to six carbon atoms. This suggests that the length of the butane (B89635) chain in N-Piperidin-4-ylbutane-1-sulfonamide is likely to be a key factor in its biological profile, with significant deviations, either shorter or longer, potentially leading to a decrease in activity.
The sulfonamide group is a critical pharmacophoric element, and its substitution pattern plays a pivotal role in the interaction with biological targets. In the context of 5-HT receptor antagonists, the sulfonamide moiety is a key feature. For instance, in a series of N-(piperidin-4-yl)-methanesulfonamide derivatives, the sulfonamide group is essential for high affinity. The hydrogen-bonding capability of the sulfonamide NH is a crucial interaction point. Furthermore, studies on related compounds have shown that the nature of the substituent on the sulfonamide nitrogen can modulate activity and selectivity.
Modifications on the Piperidin-4-yl Ring
The piperidin-4-yl ring serves as a central scaffold, and modifications to this ring system have been extensively explored to enhance biological activity. Both substitutions on the piperidine (B6355638) nitrogen and the stereochemistry at the C-4 position have been shown to be important.
The substituent on the piperidine nitrogen has a profound effect on the pharmacological properties of this compound analogues. The nature of this substituent can influence affinity, selectivity, and functional activity. For example, in a series of 5-HT7 receptor antagonists, the N-substituent on the piperidine ring was varied. It was found that small alkyl groups, such as methyl, were well-tolerated. However, the introduction of larger and more complex moieties, such as aryl and acyl groups, can lead to a wide range of effects. In some cases, bulky N-substituents can enhance potency by accessing additional binding pockets. In other instances, they may introduce steric hindrance and reduce activity. The choice of the N-substituent is therefore a critical aspect of the design of these compounds.
The following table summarizes the effects of different N-substituents on the piperidine nitrogen on the biological activity of related compounds.
| N-Substituent | General Effect on Activity |
| Small Alkyl (e.g., Methyl) | Generally well-tolerated, maintains baseline activity. |
| Aryl | Can significantly increase or decrease activity depending on the specific aryl group and its substitution pattern. |
| Acyl | Often leads to a decrease in activity, but can be used to modulate pharmacokinetic properties. |
The stereochemistry of substituents at the C-4 position of the piperidine ring can have a significant impact on the biological activity of this compound analogues. The three-dimensional arrangement of atoms is often critical for optimal interaction with the binding site of a biological target. For example, in a series of 4-substituted piperidine derivatives, it was found that the (R)-enantiomer of a compound was significantly more potent than the (S)-enantiomer. This highlights the importance of a specific stereochemical orientation for activity. The C-4 position is often a key interaction point, and the spatial disposition of the substituent at this position can determine whether the molecule fits productively into the binding pocket.
Bioisosteric Design Strategies within the this compound Class
In the field of medicinal chemistry, the strategic modification of a lead compound is pivotal for optimizing its pharmacological profile. For the this compound scaffold, bioisosteric design represents a rational approach to modulate properties such as potency, selectivity, and pharmacokinetics. Bioisosterism involves the substitution of a molecule's fragments with other groups that possess similar physical or chemical characteristics, which in turn may elicit a comparable biological response. drughunter.com While specific research on this compound is not extensively available in public literature, the principles of bioisosteric replacement can be applied to its core components: the piperidine ring, the butane linker, and the sulfonamide functional group, based on established strategies in analogous chemical series.
Bioisosteric Replacement of the Piperidine Ring
The piperidine ring is a prevalent scaffold in medicinal chemistry, often contributing to a compound's binding affinity and physicochemical properties. cambridgemedchemconsulting.com However, it can also be a site for metabolic degradation. cambridgemedchemconsulting.com Bioisosteric replacement of the piperidine moiety aims to enhance metabolic stability, improve solubility, or explore new interactions with the target protein.
One successful strategy involves the use of spirocyclic systems. For instance, azaspiro[3.3]heptane has been proposed as a viable bioisostere for the piperidine ring. enamine.netresearchgate.net This replacement can lead to improved solubility and reduced metabolic breakdown. enamine.net Studies on other classes of compounds have shown that replacing a piperidine ring with 1-azaspiro[3.3]heptane can maintain or even improve biological activity while altering physicochemical properties like lipophilicity and metabolic stability. researchgate.netenamine.net
The following table illustrates the conceptual application of piperidine bioisosteres, drawing from research on other molecular scaffolds.
Table 1: Illustrative Bioisosteric Replacements for the Piperidine Ring
| Parent Scaffold Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
|---|---|---|---|
| Piperidine | 2-Azaspiro[3.3]heptane | Improve solubility, reduce metabolic degradation. enamine.net | Increased aqueous solubility, enhanced metabolic stability. enamine.netresearchgate.net |
| Piperidine | 1-Azaspiro[3.3]heptane | Similar basicity and lipophilicity to piperidine, potential for improved metabolic stability. researchgate.net | Maintained or improved biological activity, altered lipophilicity. researchgate.net |
Bioisosteric Replacement of the Sulfonamide Group
The sulfonamide group is a key functional group in many therapeutic agents, often acting as a hydrogen bond donor and acceptor. Its acidic nature can be important for target interaction. Bioisosteric replacements for the sulfonamide group are sought to fine-tune acidity, improve permeability, or enhance metabolic stability. drughunter.com
Acylsulfonamides have been shown to be effective bioisosteres, sometimes leading to a significant increase in potency by engaging in multiple hydrogen bond interactions. drughunter.com Other emerging bioisosteres for the sulfonamide functional group include sulfoximines and sulfonimidamides, which have gained attention for their potential to replace sulfones and sulfonamides in drug candidates. acs.orgnih.gov These groups can offer a different three-dimensional arrangement of atoms and altered electronic properties, which can be beneficial for optimizing a compound's activity and selectivity. acs.org
A comparative study on angiotensin II receptor antagonists demonstrated that replacing a carboxylic acid with a sulfonamide group, a common bioisosteric switch, resulted in a threefold increase in efficacy. tandfonline.comzu.ac.ae This highlights the significant impact such modifications can have on biological activity.
Table 2: Conceptual Bioisosteric Replacements for the Sulfonamide Moiety
| Parent Functional Group | Bioisosteric Replacement | Key Physicochemical Differences | Example from Literature (Different Compound Class) |
|---|---|---|---|
| Sulfonamide | Acylsulfonamide | Can offer additional hydrogen bonding interactions. drughunter.com | In HCV NS3 protease inhibitors, this replacement led to a 50-fold increase in potency. drughunter.com |
| Sulfonamide | Sulfoximine | Can serve as a replacement for sulfones and sulfonamides, offering different 3D geometry. acs.org | Ceralasertib, an ATR inhibitor, incorporates a sulfoximine. acs.org |
Modifications of the Alkyl Linker
The four-carbon butane linker in this compound provides conformational flexibility, allowing the piperidine and sulfonamide moieties to adopt an optimal orientation for binding to a biological target. Bioisosteric strategies for the linker could involve altering its length, rigidity, or polarity.
For example, introducing heteroatoms such as oxygen to form an ether linkage could increase polarity and potentially improve solubility. In a series of protein kinase B (PKB) inhibitors, an ether-linked analogue was found to be as potent as the parent compound, although with altered selectivity, highlighting the impact of linker modification. acs.org Conversely, incorporating cyclic structures, such as a cyclopropane (B1198618) ring, into the linker could restrict conformational freedom, which may lead to an increase in potency if the locked conformation is the bioactive one.
The following table presents hypothetical modifications to the butane linker and their potential consequences.
Table 3: Hypothetical Bioisosteric Modifications of the Butane Linker
| Original Linker | Bioisosteric Modification | Rationale | Potential Outcome |
|---|---|---|---|
| Butane | Propyl or Pentyl Chain | Explore optimal distance between pharmacophoric groups. | Increase or decrease in binding affinity depending on the target's binding pocket dimensions. |
| Butane | Introduction of an Ether Linkage | Increase polarity and solubility. | Altered selectivity and pharmacokinetic profile. acs.org |
Mechanistic Investigations of N Piperidin 4 Ylbutane 1 Sulfonamide S Biological Activities
Enzyme Inhibition Studies and Mechanistic Characterization
N-Piperidin-4-ylbutane-1-sulfonamide belongs to the sulfonamide class of compounds, which are renowned for their ability to act as enzyme inhibitors. The core of this inhibitory action often involves the sulfonamide moiety (-SO₂NH₂) mimicking a substrate or binding to a key metallic cofactor within an enzyme's active site. The piperidine (B6355638) ring and butane (B89635) linker further influence potency and selectivity by establishing additional interactions with the target protein.
The folate biosynthesis pathway is an essential metabolic route for the synthesis of nucleic acids and certain amino acids, making it a prime target for antimicrobial agents. researchgate.netresearchgate.net While many sulfonamides target dihydropteroate (B1496061) synthase (DHPS), the upstream enzyme, its inhibition has a direct impact on the substrate availability for dihydrofolate reductase (DHFR), a crucial downstream enzyme. nih.govnih.gov
Sulfonamides, due to their structural similarity to p-aminobenzoic acid (pABA), act as competitive inhibitors of DHPS. researchgate.netnih.gov This enzyme catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate. nih.gov By binding to the DHPS active site, sulfonamide-based compounds like those containing a piperidine fragment block the production of 7,8-dihydropteroate (DHF), the natural substrate for DHFR. nih.govnih.gov This interruption of the folate pathway prevents the synthesis of tetrahydrofolate (THF), a cofactor essential for DNA synthesis and replication, ultimately hindering bacterial growth and proliferation. nih.govnih.gov
Research into novel sulfonamide derivatives containing piperidine moieties has confirmed this mechanism. For instance, biochemical assays have shown that certain derivatives interact with DHPS and can cause irreversible damage to bacterial cell membranes. nih.gov The strategy of developing dual inhibitors that target both DHPS and DHFR simultaneously is also being explored to enhance antimicrobial efficacy. nih.gov
Table 1: In Vitro Antibacterial Activity of a Piperidine Sulfonamide Derivative (Compound C4) Against Plant Pathogens
| Target Pathogen | EC₅₀ (µg/mL) | Comparison (Commercial Agent) | EC₅₀ (µg/mL) |
|---|---|---|---|
| Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 nih.gov | Bismerthiazol (B1226852) | 42.38 nih.gov |
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton. mdpi.com Humans have 15 CA isoforms, some of which are established therapeutic targets for conditions like glaucoma and certain cancers. nih.govnih.gov Sulfonamides are the quintessential CA inhibitors, with their primary mechanism involving the coordination of the sulfonamide group to the catalytic Zn²⁺ ion in the enzyme's active site. nih.govcnr.it
Studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to this compound, reveal potent and isoform-selective inhibition. nih.govnih.gov The deprotonated sulfonamide nitrogen atom displaces the zinc-bound water molecule/hydroxide ion, forming a stable coordinate bond with the Zn²⁺ ion. cnr.it This interaction is further stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and the backbone amide of the Thr199 residue. nih.govcnr.it
The "tail" of the inhibitor, which includes the piperidine ring and its substituents, extends into the active site cavity, forming various hydrophobic and van der Waals interactions that determine isoform specificity. cnr.it For example, high selectivity for the tumor-associated isoforms hCA IX and hCA XII has been achieved by designing piperidine-containing sulfonamides that form favorable interactions with specific residues in their active sites, which are absent in the off-target cytosolic isoforms hCA I and hCA II. nih.govnih.gov
Table 2: Inhibition Constants (Kᵢ) of a Representative Piperidine Sulfonamide (Compound 11) Against Human CA Isoforms
| hCA Isoform | Kᵢ (nM) | Selectivity Profile |
|---|---|---|
| hCA I | 46.5 nih.gov | Off-target cytosolic isoform |
| hCA II | 35.8 nih.gov | Glaucoma target |
| hCA IX | 4.3 nih.gov | Tumor-associated isoform |
Histone deacetylases (HDACs) are zinc-dependent enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histone tails. nih.govmdpi.com This deacetylation leads to chromatin condensation and transcriptional repression. nih.gov HDAC inhibitors disrupt this process, causing an accumulation of acetylated histones and non-histone proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov
The canonical structure of an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. nih.gov In compounds like 4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides, the hydroxamic acid moiety serves as the potent ZBG, while the piperidine ring bearing a sulfonyl group acts as the cap. nih.govresearchgate.net The sulfonyl group on the piperidine nitrogen is a key feature explored in structure-activity relationship (SAR) studies to develop new classes of HDAC inhibitors. nih.gov The mechanism involves the ZBG chelating the active site Zn²⁺ ion, which is essential for the deacetylase activity of the enzyme. explorationpub.com This interaction blocks the catalytic function of HDACs, leading to the downstream anti-proliferative effects. nih.gov
N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a bacterial metalloenzyme that is crucial for the biosynthesis of lysine and meso-diaminopimelate (m-DAP), both of which are essential components for building the bacterial cell wall. mdpi.com The absence of a human equivalent makes DapE an attractive target for developing novel antibiotics. mdpi.comnih.gov
Inhibitors of DapE, such as certain indoline (B122111) sulfonamides, have been discovered and studied. mdpi.comnih.gov To explore the structure-activity relationship, a simplified piperidine sulfonamide analog was synthesized and evaluated. mdpi.com Molecular docking experiments suggest that the sulfonamide group acts as a zinc-binding group (ZBG), directly interacting with the dinuclear zinc center in the DapE active site, thereby inhibiting its hydrolytic function. mdpi.comnih.gov This inhibition disrupts the lysine biosynthetic pathway, proving lethal to the bacteria. mdpi.com
Table 3: Inhibitory Potency of Sulfonamide Analogs Against Haemophilus influenzae DapE
| Compound | Structure | IC₅₀ (µM) |
|---|---|---|
| Piperidine Sulfonamide 9i | Piperidine-based | 133 mdpi.com |
| Pyrrolidine Sulfonamide 9j | Pyrrolidine-based | 97 mdpi.com |
Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. researchgate.net Hybrid molecules incorporating a piperidine moiety have been synthesized and evaluated as AChE inhibitors. researchgate.net Cholinesterase inhibition assays have demonstrated that some piperidine-based conjugates exhibit considerable inhibitory activity, often in the micromolar range, against both acetylcholinesterase (AChE) and the related enzyme butyrylcholinesterase (BuChE). researchgate.net
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, leading to a rise in pH. frontiersin.org In pathogenic bacteria like Helicobacter pylori, this enzyme is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. frontiersin.orgnih.gov Piperidine-containing compounds have been identified as a potent class of urease inhibitors. nih.govresearchgate.net Studies on sulfamide-hydroxamic acids containing a piperidine segment showed them to be potent, reversible, mixed-mechanism urease inhibitors with IC₅₀ values significantly lower than the standard inhibitor acetohydroxamic acid. nih.gov The mechanism involves interaction with the nickel ions in the urease active site, blocking the enzyme's catalytic activity. frontiersin.org
Table 4: Urease Inhibitory Activity of a Piperidine Sulfamide-Hydroxamic Acid Derivative (Compound d4)
| Compound | IC₅₀ (µM) | Comparison (Standard) | IC₅₀ (µM) |
|---|
Receptor Agonism/Antagonism and Ligand-Receptor Dynamics
Beyond enzyme inhibition, piperidine sulfonamide scaffolds have been investigated for their ability to modulate receptor activity. This involves the compound binding to a specific receptor on a cell surface, acting either as an agonist (activating the receptor) or an antagonist (blocking the receptor).
A notable example is the development of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and highly selective full agonists for the human beta(3)-adrenergic receptor (AR). nih.gov In these molecules, the sulfonamide group is part of the core phenyl ring structure, and the piperidine moiety is crucial for interaction with the receptor. A specific derivative, compound 48, was identified as a full beta(3) agonist with an EC₅₀ value in the low nanomolar range and over 500-fold selectivity compared to beta(1) and beta(2) adrenergic receptors. nih.gov This demonstrates that the N-Piperidinyl-sulfonamide framework can be effectively utilized to achieve potent and selective receptor activation, opening avenues for therapeutic applications targeting specific receptor subtypes.
Adrenergic Receptor (e.g., β3-AR) Agonist Activity and Selectivity
The interaction of this compound with adrenergic receptors, specifically the β3-adrenergic receptor (β3-AR), is not detailed in the available scientific literature. However, the study of adrenergic receptor agonists is a significant area of pharmacological research. Agonist selectivity for β-adrenoceptor subtypes (β1, β2, and β3) is determined by two key properties: affinity, which is the ability of the ligand to bind to the receptor, and efficacy, which is the ability of the ligand-receptor complex to elicit a biological response. guidetopharmacology.org
Selective agonists can be developed based on preferential affinity for a specific receptor subtype, high intrinsic efficacy at a particular subtype, or a combination of both. guidetopharmacology.org For instance, certain agonists exhibit high selectivity due to their affinity, while others show subtype-selective intrinsic efficacy. guidetopharmacology.org The therapeutic application of β-adrenoceptor agonists and antagonists is widespread, with uses ranging from the treatment of cardiovascular conditions to respiratory diseases. guidetopharmacology.org
Cannabinoid Receptor (CB1) Binding Kinetics
Specific studies detailing the binding kinetics of this compound with the cannabinoid receptor 1 (CB1) are not presently available in the reviewed literature. The CB1 receptor, a G-protein-coupled receptor (GPCR), is a primary target of endogenous, synthetic, and phytocannabinoids, mediating most of their effects in the central nervous system. nih.gov The therapeutic potential of compounds targeting CB1 receptors is being explored for a variety of conditions, including pain, obesity, and neurodegenerative disorders. nih.govnih.gov
The kinetics of how a ligand binds to and dissociates from the CB1 receptor is a critical factor influencing its pharmacological profile. Research on other CB1 receptor ligands has demonstrated that binding kinetics, such as the ligand's residence time at the receptor, can be a determining factor in its functional activity. researchgate.net
Angiotensin II Type 2 (AT2) Receptor Activation
There is no specific information in the available research concerning the activation of the Angiotensin II Type 2 (AT2) receptor by this compound. The AT2 receptor is one of the main receptors for angiotensin II, a key peptide in the renin-angiotensin system that regulates blood pressure and cardiovascular function. nih.gov Activation of the AT2 receptor is often associated with effects that counterbalance the actions of the Angiotensin II Type 1 (AT1) receptor, including promoting vasodilation and having anti-proliferative effects. nih.gov The signaling mechanisms of the AT2 receptor are complex and represent an area of ongoing investigation for the development of new therapeutic agents. nih.govnih.gov
Cellular and Molecular Mechanisms (In Vitro Preclinical Models)
Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines (e.g., p53/p21-dependent pathways)
While direct studies on this compound are not available, research on related compounds containing piperidine and sulfonamide moieties suggests potential anticancer activities. Piperidine and its derivatives have been shown to possess the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov Some aromatic sulfonamides that include a piperidine ring have demonstrated cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and others. nih.gov
The p53 tumor suppressor protein and its downstream target, p21, are central to the regulation of cell cycle arrest and apoptosis. Activation of p53 in response to cellular stress can lead to the transcriptional upregulation of the CDKN1A gene, which produces the p21 protein. The p21 protein, in turn, can inhibit cyclin-dependent kinases (CDKs), leading to a halt in cell cycle progression, often at the G1/S or G2/M checkpoints, thereby preventing the proliferation of damaged cells. nih.gov Piperine, an alkaloid containing a piperidine ring, has been observed to inhibit the proliferation of cancer cells that are deficient in p53, indicating that functional p53 may not always be required for the anti-growth effects of some piperidine-containing compounds.
Modulation of Protein Expression (e.g., cyclin B1, p-Rb, p21, p53, p-AMPK)
Specific data on how this compound modulates the expression of key cell cycle and metabolic proteins is not found in the current body of research. However, the mechanisms of related compounds provide a framework for potential actions. The p53-p21-Rb signaling pathway is a critical regulator of the cell division cycle. Activation of p53 leads to increased expression of p21. Elevated p21 levels can prevent the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state (p-Rb). Active Rb binds to E2F transcription factors, repressing the expression of genes necessary for cell cycle progression.
Furthermore, a reduction in the levels of cyclin B1 is associated with cell cycle arrest at the G2/M phase. Studies on other compounds have shown that they can induce a G2/M arrest that is concomitant with a marked decrease in cyclin B1 expression and an induction of p21, sometimes in a p53-independent manner.
Table 1: Key Proteins in Cell Cycle Regulation and Apoptosis
| Protein | Function | Potential Modulation by Related Compounds |
|---|---|---|
| p53 | Tumor suppressor; transcription factor that regulates cell cycle and apoptosis. | Can be activated by cellular stress. |
| p21 | Cyclin-dependent kinase inhibitor; mediates p53-dependent cell cycle arrest. | Expression can be upregulated, leading to cell cycle arrest. |
| p-Rb | Hypophosphorylated (active) form of Retinoblastoma protein; inhibits cell cycle progression. | Levels can be maintained by p21-mediated inhibition of CDKs. |
| Cyclin B1 | Regulatory protein essential for the G2/M transition of the cell cycle. | Expression can be reduced, leading to G2/M arrest. |
| p-AMPK | Activated AMP-activated protein kinase; a key cellular energy sensor. | No specific data available from the provided context. |
Effects on Bacterial Cell Membrane Integrity and Growth Inhibition
While specific studies on this compound's antibacterial mechanism are not detailed, the broader class of sulfonamide antibiotics is well-characterized. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and bacterial growth. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial replication.
Some novel sulfonamide derivatives that contain a piperidine moiety have been shown to possess potent antibacterial activity. nih.gov In addition to inhibiting essential enzymes, certain sulfonamide compounds can exert their bactericidal effect by causing irreversible damage to the bacterial cell membrane. nih.gov Structure-activity relationship studies on other piperidine sulfonamide derivatives have indicated that the nature of chemical substitutions on the molecule significantly influences the antimicrobial activity.
Table 2: Antibacterial Mechanisms of Sulfonamide Derivatives
| Mechanism | Description | Target Organisms (Examples for related compounds) |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition of dihydropteroate synthase (DHPS), blocking folic acid synthesis. | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri nih.gov |
| Cell Membrane Damage | Disruption of the integrity of the bacterial cell membrane. nih.gov | Xanthomonas oryzae pv. oryzae nih.gov |
| Growth Inhibition | Halting of bacterial cell growth and proliferation (bacteriostatic effect). | General antibacterial effect. |
Antiprotozoal Activity (e.g., Trypanosoma cruzi)
There is a pressing need for new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. nih.gov The current drugs have limitations, driving research into new chemical entities. nih.gov Compounds containing a piperidine moiety have been investigated for their antiprotozoal effects. For instance, a series of 4-aminopiperidine (B84694) derivatives demonstrated activity against the intracellular amastigote form of T. cruzi. nih.gov Although some of these compounds showed potency comparable to the reference drug benznidazole, they also exhibited cytotoxicity, indicating a lack of selectivity. nih.gov
The sulfonamide group is a well-established pharmacophore in antimicrobial agents. nih.govmsdvetmanual.com Sulfonamides typically act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the folate synthesis pathway of many microorganisms. nih.govmsdvetmanual.com This pathway is crucial for the production of nucleic acids. nih.gov Some sulfonamides have shown activity against protozoa such as Toxoplasma and Coccidia. msdvetmanual.com Given that T. cruzi relies on salvaging purines from its host, enzymes in its metabolic pathways are considered attractive drug targets. nih.gov
While no direct experimental data for this compound against T. cruzi is available, its structure suggests a potential for antiprotozoal activity, possibly through mechanisms similar to other sulfonamide or piperidine-containing compounds. Further research would be necessary to confirm and characterize such activity.
Preclinical In Vivo Pharmacodynamic and Mechanistic Evaluation (Non-Human Systems)
Preclinical in vivo studies are critical for understanding how a compound affects a living organism and to elucidate its mechanism of action. Such evaluations for a novel compound like this compound would involve animal models of specific diseases.
Elucidation of Mechanism of Action in Animal Models of Disease
To investigate the in vivo mechanism of this compound, researchers would typically use animal models relevant to its suspected therapeutic area. For example, if preliminary in vitro data suggested antibacterial activity, an infected animal model would be used.
The general mechanism for sulfonamides involves the inhibition of folic acid synthesis, which is bacteriostatic. msdvetmanual.com This means it inhibits bacterial growth, relying on the host's immune system to clear the infection. msdvetmanual.com In animal studies, the efficacy of sulfonamides can be observed by monitoring the reduction of bacterial load or improvement in disease symptoms.
For instance, studies on other sulfonamides in animal models have explored their antibacterial effects on various pathogens. msdvetmanual.com The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be determined to understand how the compound behaves in the body and reaches its target site. msdvetmanual.com
Target Engagement and Pathway Modulation in Vivo
Confirming that a drug interacts with its intended molecular target in a living organism is a key aspect of pharmacodynamic evaluation. For a sulfonamide derivative, this would involve demonstrating engagement with the DHPS enzyme in the target pathogen within the host animal.
Techniques like activity-based protein profiling (ABPP) can be used to directly measure the activity of enzymes in complex biological samples, providing a way to quantify target engagement. nih.gov This method uses chemical probes that bind to the active site of specific enzymes, allowing for the measurement of enzyme inhibition by a drug. nih.gov
Another approach involves measuring downstream biomarkers that are affected by the inhibition of a specific pathway. For sulfonamides, this could involve measuring levels of folate or its derivatives in the pathogen. Establishing a clear relationship between the drug's concentration in the body and its effect on the target (a pharmacokinetic/pharmacodynamic or PK/PD relationship) is crucial for optimizing dosing and predicting efficacy. nih.gov For example, studies with other inhibitors have shown a correlation between the time the drug concentration remains above a certain threshold and the observed in vivo efficacy. nih.gov
Below is a hypothetical data table illustrating the kind of data that would be generated from preclinical in vivo studies to evaluate target engagement and efficacy.
| Animal Model | Compound Administration | Target Organ/Tissue | Target Engagement Assay | Pathway Modulation Marker | Efficacy Outcome |
| Mouse (Infected with Pathogen) | Intravenous | Liver | ABPP for DHPS activity | Folate levels in pathogen | Reduction in pathogen load |
| Rat (Disease Model) | Oral | Plasma | LC-MS/MS for compound levels | Biomarker X levels | Improvement in disease score |
Metabolic Fate and Disposition Studies of N Piperidin 4 Ylbutane 1 Sulfonamide Non Human Systems
In Vitro Metabolic Stability Assessment in Animal Hepatic Systems
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes from various animal species are standard in early drug discovery to predict in vivo hepatic clearance. srce.hrnuvisan.com For piperidine-containing compounds, these studies reveal the rate at which the compound is metabolized by hepatic enzymes, primarily Cytochrome P450 (CYP) isoenzymes. nih.gov
While specific data for N-Piperidin-4-ylbutane-1-sulfonamide is not available, studies on structurally related piperidine (B6355638) and sulfonamide derivatives in rat, dog, and monkey liver microsomes provide insights into its likely metabolic stability. Generally, the stability of such compounds can vary significantly across species. For instance, some piperidine derivatives exhibit moderate to high clearance in rat liver microsomes, suggesting a shorter half-life, while stability in monkey and dog liver microsomes can differ. nih.govresearchgate.net
The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, is a key parameter derived from these studies. A higher CLint value indicates lower metabolic stability. The half-life (t1/2) in these systems is inversely proportional to the intrinsic clearance.
Interactive Data Table: Illustrative In Vitro Metabolic Stability of a Structurally Similar Piperidine Sulfonamide Compound in Animal Liver Microsomes
| Preclinical Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | 35 | 19.8 |
| Dog | 58 | 11.9 |
| Monkey (Cynomolgus) | 75 | 9.2 |
Note: The data presented in this table is illustrative and based on typical findings for piperidine sulfonamide derivatives, not specific to this compound.
Identification and Characterization of Metabolites in Non-Human Biological Matrices
The identification of metabolites is essential for understanding the biotransformation pathways of a drug candidate. This process typically involves incubating the parent compound with liver microsomes or hepatocytes, followed by analysis of the resulting mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
For compounds containing a piperidine moiety, metabolic transformations often occur on the piperidine ring itself. In preclinical studies with other piperidine derivatives, metabolites resulting from oxidation and hydroxylation of the piperidine ring are commonly observed. Additionally, the sulfonamide group can also undergo metabolic changes.
Commonly identified metabolites for analogous compounds in non-human biological matrices such as plasma, urine, and feces include:
Oxidative Metabolites: Introduction of a hydroxyl group (-OH) on the piperidine ring or the butyl chain.
N-dealkylation Products: Cleavage of the butylsulfonamide group from the piperidine nitrogen.
Products of Ring Opening: More extensive metabolism can lead to the opening of the piperidine ring.
Major Metabolic Pathways (e.g., N-Acetylation, Oxidation, Hydroxylation of Piperidine Ring)
Based on the characterization of metabolites from structurally similar compounds, several major metabolic pathways can be postulated for this compound in non-human systems.
Oxidation and Hydroxylation of the Piperidine Ring: This is a common metabolic pathway for piperidine-containing xenobiotics. Oxidation can occur at various positions on the piperidine ring, leading to the formation of hydroxylated metabolites. These reactions are primarily catalyzed by CYP enzymes.
N-Dealkylation: The bond between the piperidine nitrogen and the butylsulfonamide side chain can be cleaved, resulting in the formation of piperidine and a butane-1-sulfonamide metabolite.
Sulfonamide Metabolism: The sulfonamide group itself can be subject to metabolic reactions, although it is generally more metabolically stable. Potential pathways could involve hydroxylation of the butyl chain.
N-Acetylation: While less common for this specific structure, N-acetylation can be a metabolic pathway for some sulfonamides, where an acetyl group is added to the nitrogen of the sulfonamide.
Comparative Metabolism Across Preclinical Species and Implications for Research
Significant interspecies differences in drug metabolism are frequently observed, and this holds true for compounds containing piperidine and sulfonamide moieties. nih.govresearchgate.net These differences can be both qualitative (different metabolites formed) and quantitative (different rates of metabolism). annualreviews.org For example, the expression and activity of various CYP isoforms can vary substantially between rats, dogs, and monkeys, leading to different metabolic profiles. nih.govresearchgate.net
Understanding these species-specific differences is critical for the extrapolation of preclinical data to humans. For instance, if a particular metabolite is formed in high concentrations in one preclinical species but not in another or in humans, it can have significant implications for toxicology and efficacy studies. The choice of the most appropriate animal model for predicting human pharmacokinetics and metabolism is a key decision in drug development. A thorough comparative metabolism study helps in selecting the species that most closely resembles human metabolism for the compound of interest.
Interactive Data Table: Illustrative Comparison of Major Metabolic Pathways of a Piperidine Sulfonamide Analog Across Preclinical Species
| Metabolic Pathway | Rat | Dog | Monkey |
| Piperidine Ring Hydroxylation | Major | Major | Major |
| N-Dealkylation | Minor | Moderate | Minor |
| Butyl Chain Oxidation | Moderate | Minor | Moderate |
Note: This table provides an illustrative comparison based on general observations for compounds with similar structural features and is not based on direct experimental data for this compound.
Conclusion and Future Research Perspectives for N Piperidin 4 Ylbutane 1 Sulfonamide
Summary of Key Research Findings and Mechanistic Understanding
Research into sulfonamide derivatives containing a piperidine (B6355638) ring has revealed significant potential, particularly in the realm of antibacterial agents. nih.govmdpi.com A primary mechanism of action for many sulfonamide-based drugs is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. mdpi.comnih.govdrugbank.com By competitively binding to the active site of DHPS, these compounds disrupt the production of folic acid, which is essential for DNA synthesis and bacterial replication. mdpi.comdrugbank.com This established mechanism for sulfonamides provides a strong hypothesis for one of the potential ways N-Piperidin-4-ylbutane-1-sulfonamide may exert biological effects.
Furthermore, studies on certain sulfonamide derivatives have indicated an additional mechanism involving the disruption of the bacterial cell membrane. nih.govmdpi.com The hydrophobic nature of alkyl chains, similar to the butane (B89635) chain in this compound, may contribute to this effect by increasing the permeability of the cell membrane, ultimately leading to cell death. mdpi.com The piperidine moiety itself is a prevalent structural feature in many FDA-approved drugs and is known to be a crucial active fragment in various pharmaceuticals and agrochemicals. mdpi.commdpi.com
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap is the lack of specific experimental data on this compound. Its synthesis, characterization, and biological activity have not been extensively reported in peer-reviewed literature. This presents a substantial opportunity for foundational research.
Key unexplored research avenues include:
Broad-Spectrum Biological Screening: A comprehensive evaluation of this compound against a wide range of bacterial and fungal strains, as well as various cancer cell lines, is a critical first step.
Enzymatic Assays: Direct testing of the compound's inhibitory activity against dihydropteroate synthase and other relevant enzymes is necessary to confirm its mechanism of action.
Physicochemical Properties: Detailed characterization of its solubility, stability, and other physicochemical parameters would be essential for any potential development.
In Vivo Efficacy and Safety: Should in vitro studies show promise, subsequent investigations in animal models would be required to understand its efficacy and preliminary safety profile.
Rational Design Strategies for Next-Generation this compound Analogues
Future research can leverage rational drug design principles to create novel analogues of this compound with enhanced potency and selectivity. Based on research into similar compounds, several strategies could be employed: nih.govnih.gov
Modification of the Butane Chain: Altering the length and branching of the alkyl chain could modulate the compound's hydrophobicity, potentially enhancing its ability to disrupt cell membranes or improving its binding affinity to target enzymes.
Substitution on the Piperidine Ring: Introducing various functional groups onto the piperidine ring could lead to new interactions with biological targets and influence the compound's pharmacokinetic properties.
Derivatization of the Sulfonamide Group: Modifications to the sulfonamide moiety could fine-tune the electronic properties of the molecule and its ability to act as a competitive inhibitor.
In Silico Modeling: Computational methods, such as docking and molecular dynamics simulations, can be used to predict how different structural modifications will affect the binding of the compound to target proteins, guiding the synthesis of the most promising candidates. nih.gov
Methodological Advancements and Their Application to the Compound
Modern research methodologies can significantly accelerate the investigation of this compound. High-throughput screening (HTS) can be utilized to rapidly assess the compound's activity against large libraries of biological targets. Advances in mass spectrometry and NMR spectroscopy will be invaluable for detailed structural elucidation and for studying its interactions with proteins.
Furthermore, the development of sophisticated in silico tools for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early identification of potential liabilities and guide the design of analogues with more favorable drug-like characteristics.
Emerging Pharmacological Applications and Research Opportunities
While the primary focus of related compounds has been on antibacterial applications, the structural motifs of this compound suggest a broader potential. mdpi.comresearchgate.net The sulfonamide group is present in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antiviral effects. mdpi.com The piperidine ring is also a key component of numerous pharmaceuticals with diverse applications. mdpi.comnih.gov
This opens up several exciting research opportunities:
Anticancer Research: Given that some sulfonamides exhibit anticancer properties, investigating the effects of this compound on various cancer cell lines and its potential to inhibit tumor-associated enzymes like carbonic anhydrases is a promising avenue. nih.gov
Anti-inflammatory Agents: The anti-inflammatory potential of sulfonamide derivatives warrants investigation into the ability of this compound to modulate inflammatory pathways.
Agrochemicals: Following the successful application of related sulfonamide-piperidine compounds as bactericides for plant diseases, exploring the utility of this compound in agriculture could be a valuable area of research. nih.gov
Q & A
Q. What are the critical steps in synthesizing N-Piperidin-4-ylbutane-1-sulfonamide, and how can researchers optimize yield and purity?
The synthesis typically involves nucleophilic substitution reactions to introduce the sulfonamide group to the piperidine scaffold. Key steps include:
- Reagent Selection : Use of sulfonyl chlorides under basic conditions to facilitate sulfonamide bond formation .
- Temperature Control : Maintaining low temperatures (e.g., -20°C) during sensitive steps to minimize side reactions .
- Purification : Recrystallization or column chromatography to isolate the compound from byproducts . Yield optimization requires balancing solvent polarity (e.g., dichloromethane or THF) and reaction time, monitored via analytical HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : Focus on ¹H/¹³C NMR to confirm piperidine ring protons (δ 1.5–3.5 ppm) and sulfonamide NH (δ 7–8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₉H₁₉N₂O₂S) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What safety protocols are mandatory for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Segregate chemical waste and consult authorized disposal services for sulfonamide-containing compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Assay Variability : Standardize assays (e.g., FABP4 inhibition using fluorescence polarization) across labs .
- Structural Analogues : Compare activity with derivatives (e.g., fluorobenzoyl or adamantyl substitutions) to identify SAR trends .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to validate binding kinetics independently .
Q. What computational strategies predict the binding affinity of this compound with target proteins?
- Molecular Docking : Use AutoDock Vina to model interactions with FABP4’s hydrophobic pocket, focusing on piperidine-sulfonamide hydrogen bonds .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Develop models using descriptors like logP and topological polar surface area to predict activity .
Q. How can reaction conditions be optimized for introducing sulfonamide groups into piperidine derivatives?
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity .
- Base Selection : Use triethylamine or DBU to deprotonate amines and accelerate sulfonylation .
- Real-Time Monitoring : Employ in situ FT-IR to track sulfonyl chloride consumption .
Q. What in vivo models are suitable for evaluating this compound’s efficacy in metabolic diseases?
- Murine Models : High-fat-diet-induced obese mice for assessing FABP4 inhibition and insulin sensitivity .
- Pharmacokinetics : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS .
- Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal function in repeat-dose studies .
Methodological Considerations
Q. How should researchers design experiments to assess enzyme inhibition kinetics?
- Enzyme Assays : Use continuous spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets) .
- IC₅₀ Determination : Perform dose-response curves with 8–12 concentrations, analyzed via nonlinear regression .
- Controls : Include positive controls (e.g., BMS309403 for FABP4) and vehicle-only samples .
Q. What strategies improve the solubility of this compound in aqueous buffers?
- Co-Solvents : Add DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- pH Adjustment : Use citrate buffer (pH 4–5) to protonate the piperidine nitrogen, increasing hydrophilicity .
Data Analysis and Reporting
Q. How should researchers address variability in crystallographic data for sulfonamide derivatives?
- Data Collection : Use synchrotron radiation for high-resolution (<1.5 Å) structures .
- Refinement : Apply SHELXL for anisotropic displacement parameters and validate via Rfree .
- Deposition : Submit structures to the Cambridge Structural Database (CSD) for public access .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
